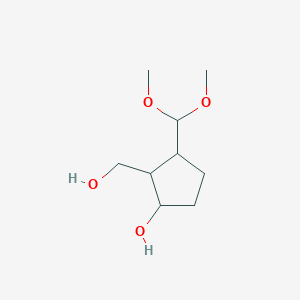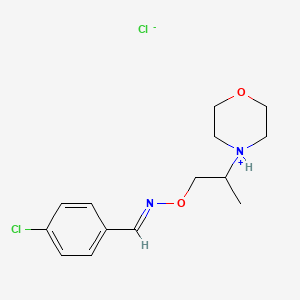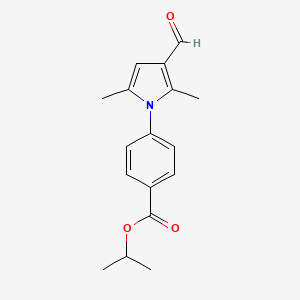
propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate is a synthetic organic compound that features a benzoate ester linked to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate typically involves the esterification of 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid with isopropanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: 4-(3-carboxy-2,5-dimethylpyrrol-1-yl)benzoic acid.
Reduction: Propan-2-yl 4-(3-hydroxymethyl-2,5-dimethylpyrrol-1-yl)benzoate.
Substitution: Various esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate involves its interaction with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The pyrrole ring can participate in π-π interactions with aromatic amino acids, affecting protein structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid: A precursor in the synthesis of the target compound.
Uniqueness
Propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate is unique due to its ester linkage, which imparts different physicochemical properties compared to its acid and amide analogs. This structural variation can lead to differences in solubility, reactivity, and biological activity .
Eigenschaften
CAS-Nummer |
928708-28-5 |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate |
InChI |
InChI=1S/C17H19NO3/c1-11(2)21-17(20)14-5-7-16(8-6-14)18-12(3)9-15(10-19)13(18)4/h5-11H,1-4H3 |
InChI-Schlüssel |
DGAWRZYDWRHYHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC(C)C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




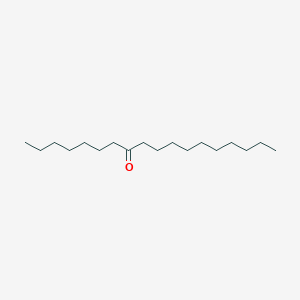
![N-[3-(Triethoxysilyl)propyl]dodecanamide](/img/structure/B13788519.png)
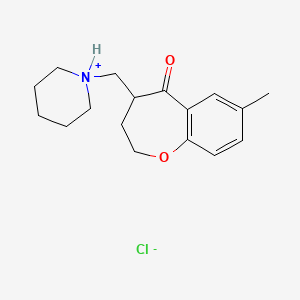

![8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane](/img/structure/B13788541.png)

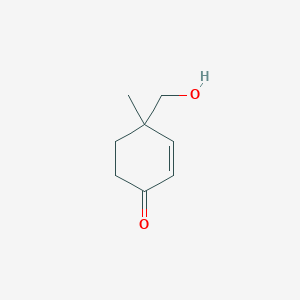
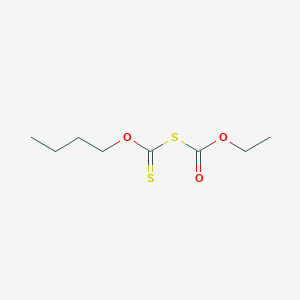
![1-(4-Methylphenyl)-2-[(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B13788558.png)

